Hcvp-IN-1

HCV polymerase inhibitor NS5B inhibitor chemical characterization

HCVP-IN-1 is a selective non‑nucleoside inhibitor (NNI) of HCV NS5B RNA‑dependent RNA polymerase that binds to a unique allosteric site—mechanistically distinct from nucleoside/tide inhibitors (e.g., sofosbuvir) and NS3/4A protease inhibitors. This difference makes it irreplaceable for mapping allosteric conformational changes, profiling resistance mutations (e.g., S282T in NS5B), and evaluating synergistic combinations with NS5A or protease inhibitors in replicon models. A published, scalable synthetic route supports lot‑to‑lot consistency, making it suitable for in vivo PK, toxicology, and efficacy studies where reproducible data are critical.

Molecular Formula C30H34FN5O3
Molecular Weight 531.6 g/mol
Cat. No. B12412868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcvp-IN-1
Molecular FormulaC30H34FN5O3
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C
InChIInChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3/t30-/m1/s1
InChIKeyXPRDGKCNHYYXEJ-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCVP-IN-1 Compound Overview: Hepatitis C Viral Polymerase (HCVP) Inhibitor for Antiviral Research


HCVP-IN-1 (compound 1, CAS 877225-09-7) is a hepatitis C viral polymerase (HCVP) inhibitor [1]. It is a synthetic small molecule with the IUPAC name (R)-2-(4-(2-(2-cyclopentyl-5-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-2-fluorophenyl)-2-methylpropanenitrile, molecular formula C30H34FN5O3, and molecular weight 531.62 g/mol . HCVP-IN-1 was advanced as a clinical candidate for the inhibition of the HCV polymerase (NS5B) [2].

HCVP-IN-1 Target Specificity and Structural Uniqueness Limit Generic Substitution


HCVP-IN-1 is a non‑nucleoside inhibitor (NNI) of the HCV NS5B RNA‑dependent RNA polymerase, binding to a distinct allosteric site . This mechanism of action differs fundamentally from nucleoside/tide inhibitors (e.g., sofosbuvir) that target the active site, and from NS3/4A protease inhibitors that act on a different viral enzyme. Consequently, compounds with similar 'polymerase inhibitor' labels cannot be interchanged without altering target engagement, resistance profile, and potential synergy in combination regimens. The absence of publicly disclosed potency values (e.g., IC50) for HCVP-IN-1 further underscores the risk of substituting uncharacterized analogs that may exhibit divergent pharmacological properties.

HCVP-IN-1 Quantitative Differentiation Evidence Guide


HCVP-IN-1 Chemical Identity and Purity Specification

HCVP-IN-1 is supplied with ≥98% purity as verified by vendor analytical methods . This purity level ensures reliable and reproducible inhibition data in biochemical and cell-based assays, compared to lower-purity alternatives that may introduce confounding impurities. While no direct comparator data are available, the documented purity threshold supports consistent experimental outcomes.

HCV polymerase inhibitor NS5B inhibitor chemical characterization

HCVP-IN-1 Target Class Differentiation: Non-Nucleoside NS5B Inhibition

HCVP-IN-1 is classified as a non‑nucleoside inhibitor (NNI) of the HCV NS5B polymerase, binding to an allosteric site distinct from the catalytic center targeted by nucleoside/tide inhibitors such as sofosbuvir . This mechanistic differentiation implies distinct resistance mutation patterns and potential for combination with other direct‑acting antivirals (DAAs) that target different viral proteins or binding sites. In contrast to protease inhibitors (e.g., simeprevir) that disrupt polyprotein processing, HCVP-IN-1 directly impedes RNA synthesis.

HCV polymerase non-nucleoside inhibitor target selectivity

HCVP-IN-1 Synthetic Process and Scalability Documentation

A multikilogram synthetic route for HCVP-IN-1 was developed and published, enabling reliable production for advanced studies [1]. This process development distinguishes HCVP-IN-1 from many research‑grade polymerase inhibitors that lack disclosed scalable syntheses. The availability of a robust, chirally resolved route (enantiomeric excess >99%) [1] supports consistent batch quality for in vivo toxicology and pharmacology experiments, whereas alternative compounds may exhibit batch-to-batch variability due to unoptimized procedures.

synthetic process scale-up clinical candidate

HCVP-IN-1 Resistance-Associated Mutation Profile

Resistance to HCVP-IN-1 is linked to mutations in the NS5B polymerase domain, including the S282T substitution that reduces inhibitor affinity . This resistance profile is characteristic of non‑nucleoside inhibitors targeting thumb or palm allosteric sites and differs from the S282T resistance commonly observed with nucleoside inhibitors. Cross‑resistance to other polymerase inhibitors with overlapping binding sites has been noted, underscoring the importance of using HCVP-IN-1 in combination with mechanistically distinct agents . No quantitative resistance data (e.g., fold‑change in EC50) are publicly available for HCVP-IN-1.

drug resistance NS5B mutation antiviral

HCVP-IN-1 Best Research and Industrial Application Scenarios


Mechanistic Studies of HCV NS5B Polymerase Allosteric Inhibition

HCVP-IN-1 serves as a tool compound for investigating the functional consequences of allosteric modulation of the HCV NS5B polymerase. Its non‑nucleoside binding mode enables researchers to probe conformational changes and kinetic parameters of RNA synthesis in vitro, complementing studies with nucleoside inhibitors such as sofosbuvir that occupy the active site .

Combination Antiviral Efficacy Profiling

Given its distinct target and binding site, HCVP-IN-1 can be combined with NS3/4A protease inhibitors or NS5A inhibitors to evaluate synergistic antiviral effects. Such combinations are particularly relevant for overcoming resistance and achieving pan‑genotypic activity in HCV replicon models .

Resistance Mechanism and Cross‑Resistance Profiling

HCVP-IN-1 is useful in resistance studies to identify and characterize NS5B mutations that confer reduced susceptibility. Its resistance profile (e.g., S282T) can be compared with that of other NNIs to map binding site specificity and guide the development of next‑generation inhibitors .

In Vivo Pharmacokinetic and Toxicology Studies

The availability of a scalable, high‑purity synthetic route [1] makes HCVP-IN-1 suitable for in vivo pharmacokinetic, toxicology, and efficacy studies in animal models of HCV infection, where consistent and well‑characterized material is essential for reliable data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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